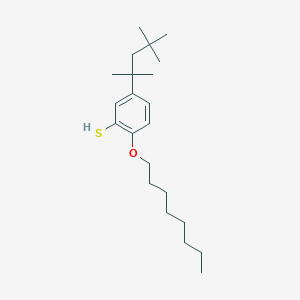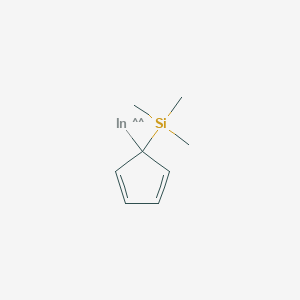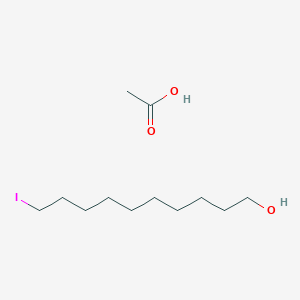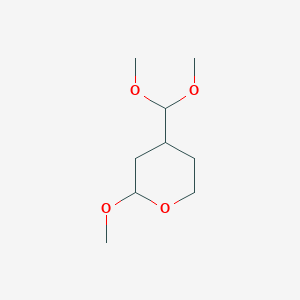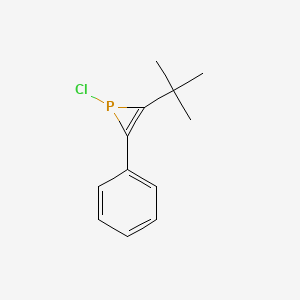
1H-Phosphirene, 1-chloro-2-(1,1-dimethylethyl)-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Phosphirene, 1-chloro-2-(1,1-dimethylethyl)-3-phenyl- is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphirene ring, which is a three-membered ring containing phosphorus
Vorbereitungsmethoden
The synthesis of 1H-Phosphirene, 1-chloro-2-(1,1-dimethylethyl)-3-phenyl- typically involves the reaction of phosphaalkynes with halogen-substituted carbenes. The reaction conditions often include the use of specific solvents and catalysts to facilitate the formation of the phosphirene ring. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure the purity and yield of the compound .
Analyse Chemischer Reaktionen
1H-Phosphirene, 1-chloro-2-(1,1-dimethylethyl)-3-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1H-Phosphirene, 1-chloro-2-(1,1-dimethylethyl)-3-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Wirkmechanismus
The mechanism of action of 1H-Phosphirene, 1-chloro-2-(1,1-dimethylethyl)-3-phenyl- involves its interaction with molecular targets through its reactive phosphorus center. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecules and the cellular context .
Vergleich Mit ähnlichen Verbindungen
1H-Phosphirene, 1-chloro-2-(1,1-dimethylethyl)-3-phenyl- can be compared with other similar compounds, such as:
1H-Phosphirene, 1-chloro-2,3-bis(1,1-dimethylethyl): This compound has two tert-butyl groups instead of one phenyl group, leading to different chemical properties and reactivity.
1H-Phosphirene, 1-chloro-2-(1,1-dimethylethyl)-3-methoxy:
The uniqueness of 1H-Phosphirene, 1-chloro-2-(1,1-dimethylethyl)-3-phenyl- lies in its specific structural features, which confer distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
118398-71-3 |
|---|---|
Molekularformel |
C12H14ClP |
Molekulargewicht |
224.66 g/mol |
IUPAC-Name |
2-tert-butyl-1-chloro-3-phenylphosphirene |
InChI |
InChI=1S/C12H14ClP/c1-12(2,3)11-10(14(11)13)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI-Schlüssel |
FCHGDJQSTAJEJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(P1Cl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


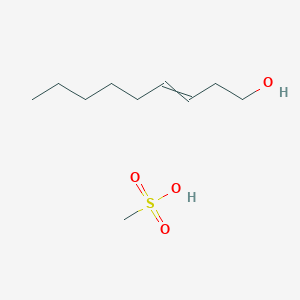
![N-[(4-tert-Butoxyphenyl)methylidene]hydroxylamine](/img/structure/B14308685.png)
![2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14308690.png)
![2-[2-(tert-Butylphosphanyl)ethyl]pyridine](/img/structure/B14308697.png)
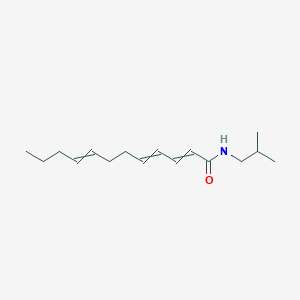
![N,N-Dimethyl-4-{[(pyrimidin-2-yl)imino]methyl}aniline](/img/structure/B14308702.png)
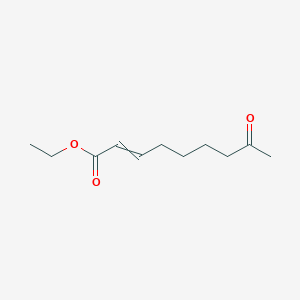
![9-Methyl-2,3-dihydro-4H,5H-thiopyrano[3,2-c][1]benzopyran-4-one](/img/structure/B14308714.png)
